15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Descripción general

Descripción

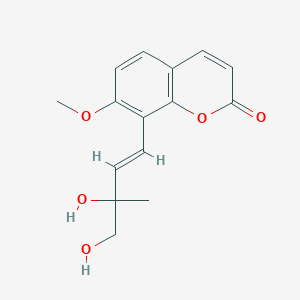

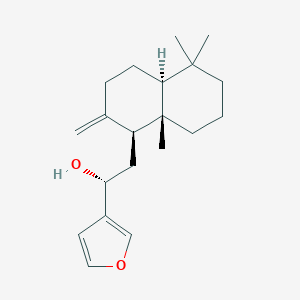

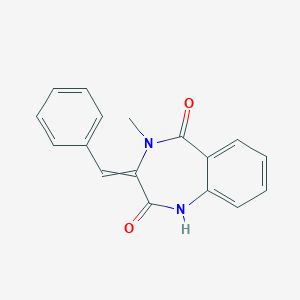

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, also known as compound 6, is a furanolabdane hydroxide compound . It is available for purchase for research purposes .

Molecular Structure Analysis

The molecular formula of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is C20H30O2 . The compound has a molecular weight of 302.5 g/mol . The InChI string representation of the molecule is InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17-,18-,20+/m0/s1 . The canonical SMILES representation is CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C .

Physical And Chemical Properties Analysis

The physical and chemical properties of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene include a molecular weight of 302.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 302.224580195 g/mol . The topological polar surface area is 33.4 Ų . The compound has a complexity of 427 .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Analogs : Blackburn, Taylor, and Worrall (1986) discussed the synthesis of 16-17-epoxy-3-hydroxy-[17-3H]oestra-1,3,5(10)-triene, which contributes to the field by providing regiospecific compounds labelled exclusively at position -17. This improved the previously published synthesis methods (Blackburn, Taylor, & Worrall, 1986).

Cholesterol-Lowering and Uterotropic Activities : Schubert et al. (1980) found that 15,16,17-trisubstituted oestratriene 3-methyl ethers demonstrate a correlation between their cholesterol-lowering and uterotropic activities, although a complete activity dissociation was not achieved (Schubert et al., 1980).

Synthesis of Nitrogen-Containing Heterocyclic Compounds : Chernov et al. (2005) showed the potential for synthesizing new polycyclic compounds like furoazocine and furoazonine by oxidizing lambertianic acid methyl ester and methyl 15,16-epoxy-17-hydroxylabda-13(16)14-dien-18-oate (Chernov et al., 2005).

Stereoselectivity in Epoxidation : Bull and Kaiser (1994) discussed the stereoselectivity in epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes, which is crucial for the synthesis of various isomers and derivatives (Bull & Kaiser, 1994).

Identification in Cross-Linked Epoxy Resins : Merritt et al. (1998) demonstrated that the antiplasticizer in cross-linked epoxy resins can be accurately identified using 2H, 15N, and 13C REDOR NMR, contributing valuable information for developing safer products (Merritt et al., 1998).

Neuroprotective Activity : Chen et al. (2006) investigated diterpenes from the fruiting body of Antrodia camphorata, showing neuroprotective activity by protecting neurons from Abeta damage at specific concentrations (Chen et al., 2006).

Potential Cytotoxicity : Chimnoi et al. (2008) identified new and known labdane diterpenes from Hedychium coronarium rhizomes, with some showing potential cytotoxicity (Chimnoi et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | |

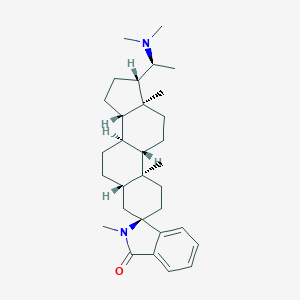

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)